Dimethyl 2-chloro-5-nitroterephthalate
Overview
Description
Dimethyl 2-chloro-5-nitroterephthalate is an organic compound with the molecular formula C10H8ClNO6 and a molecular weight of 273.63 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.
Scientific Research Applications
Dimethyl 2-chloro-5-nitroterephthalate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Potential use in the development of pharmaceuticals and as an intermediate in drug synthesis.
Industry: Used in the production of specialty chemicals and materials
Biochemical Analysis
Cellular Effects
Dimethyl 2-chloro-5-nitroterephthalate has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of genes involved in oxidative stress responses, leading to changes in cellular metabolism. Additionally, this compound can impact cell signaling pathways by modulating the activity of specific kinases and phosphatases .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It can bind to specific proteins and enzymes, leading to either inhibition or activation of their functions. For instance, this compound may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. This inhibition can result in changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, this compound may degrade into other chemical species, which can have different effects on cellular function. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes. For example, high doses of this compound may cause toxic effects, such as oxidative stress and cell death. These dosage-dependent effects are crucial for understanding the compound’s safety and potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by specific enzymes, leading to the formation of different metabolites. These metabolic pathways can affect the compound’s activity and function. For instance, the metabolism of this compound may result in the production of reactive oxygen species, which can impact cellular function and metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are important for understanding its effects. The compound can be transported by specific transporters and binding proteins, which facilitate its movement across cellular membranes. Additionally, this compound may accumulate in certain cellular compartments, affecting its localization and activity .
Subcellular Localization
This compound can localize to specific subcellular compartments, influencing its activity and function. The compound may be directed to particular organelles through targeting signals or post-translational modifications. For example, this compound may accumulate in the mitochondria, where it can impact mitochondrial function and energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 2-chloro-5-nitroterephthalate can be synthesized through a multi-step process involving the nitration and chlorination of terephthalic acid derivatives. The typical synthetic route involves the following steps:
Nitration: Terephthalic acid is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form 2-nitroterephthalic acid.
Chlorination: The nitro compound is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.
Esterification: The final step involves esterification with methanol in the presence of a catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise temperature and pressure control to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-chloro-5-nitroterephthalate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or dimethylformamide, and catalysts like palladium or copper.
Reduction: Hydrogen gas with a palladium catalyst, or metal hydrides like lithium aluminum hydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Substitution: Formation of substituted derivatives with various functional groups.
Reduction: Formation of dimethyl 2-chloro-5-aminoterephthalate.
Hydrolysis: Formation of 2-chloro-5-nitroterephthalic acid.
Mechanism of Action
The mechanism of action of dimethyl 2-chloro-5-nitroterephthalate involves its interaction with specific molecular targets and pathways. The compound’s nitro and chloro groups make it reactive towards nucleophiles and reducing agents, allowing it to participate in various biochemical and chemical processes. The ester groups can be hydrolyzed to release carboxylic acids, which can further interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Dimethyl 2-nitroterephthalate: Similar structure but lacks the chlorine atom.
Dimethyl terephthalate: Lacks both the nitro and chlorine groups.
Dimethyl 2-chloroterephthalate: Lacks the nitro group
Uniqueness
Dimethyl 2-chloro-5-nitroterephthalate is unique due to the presence of both nitro and chlorine groups, which confer distinct reactivity and chemical properties. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications .
Properties
IUPAC Name |
dimethyl 2-chloro-5-nitrobenzene-1,4-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO6/c1-17-9(13)5-4-8(12(15)16)6(3-7(5)11)10(14)18-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOWILPWTOKVAII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1Cl)C(=O)OC)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10362909 | |
Record name | Dimethyl 2-chloro-5-nitroterephthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10362909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32888-86-1 | |
Record name | Dimethyl 2-chloro-5-nitroterephthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10362909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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